molecular formula C7H9BrClNO B13588441 3-(Aminomethyl)-2-bromophenol hydrochloride

3-(Aminomethyl)-2-bromophenol hydrochloride

Cat. No.: B13588441
M. Wt: 238.51 g/mol
InChI Key: HQSCJXUAKVBSLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-2-bromophenol hydrochloride is a chemical compound with significant importance in various fields of scientific research. It is characterized by the presence of an aminomethyl group attached to a bromophenol ring, with the hydrochloride salt form enhancing its solubility and stability. This compound is often used as an intermediate in organic synthesis and has applications in medicinal chemistry, biology, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)-2-bromophenol hydrochloride typically involves the bromination of 2-hydroxybenzylamine followed by the formation of the hydrochloride salt. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agents, with solvents such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)-2-bromophenol hydrochloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The aminomethyl group can be reduced to form primary amines or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or ethanol.

Major Products Formed

The major products formed from these reactions include substituted phenols, quinones, and primary amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-(Aminomethyl)-2-bromophenol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-2-bromophenol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the bromophenol moiety can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)phenylboronic acid hydrochloride
  • 2-Aminomethyl-5-hydroxy-1H-indole-3-carboxylic acid hydrochloride
  • 3-Aminomethylphenylboronic acid, pinacol ester hydrochloride

Uniqueness

3-(Aminomethyl)-2-bromophenol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the aminomethyl and bromophenol groups allows for versatile chemical modifications and interactions with various molecular targets, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C7H9BrClNO

Molecular Weight

238.51 g/mol

IUPAC Name

3-(aminomethyl)-2-bromophenol;hydrochloride

InChI

InChI=1S/C7H8BrNO.ClH/c8-7-5(4-9)2-1-3-6(7)10;/h1-3,10H,4,9H2;1H

InChI Key

HQSCJXUAKVBSLL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)Br)CN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.